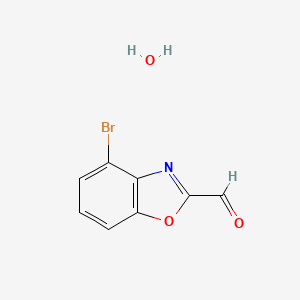

4-Bromo-benzooxazole-2-carbaldehyde hydrate

CAS No.:

Cat. No.: VC16469690

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrNO3 |

|---|---|

| Molecular Weight | 244.04 g/mol |

| IUPAC Name | 4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate |

| Standard InChI | InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2 |

| Standard InChI Key | YAUKIIGZWRFBMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

4-Bromo-benzooxazole-2-carbaldehyde hydrate possesses the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol. Its IUPAC name, 4-bromo-1,3-benzoxazole-2-carbaldehyde hydrate, reflects the bromine atom at position 4, the aldehyde group at position 2, and the hydration state of the molecule. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| InChI Key | YAUKIIGZWRFBMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |

| PubChem CID | 134830377 |

The compound’s structure combines aromatic stability with polar functional groups, rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Analysis

Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ and ~2800 cm⁻¹ correspond to the aldehyde (C=O stretch) and hydrated water (O-H stretch), respectively. The C-Br stretch appears near 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A singlet at δ 9.8–10.0 ppm indicates the aldehyde proton, while aromatic protons resonate between δ 7.2–8.1 ppm.

-

¹³C NMR: The aldehyde carbon appears at ~190 ppm, and the brominated carbon at ~120 ppm.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-benzooxazole-2-carbaldehyde hydrate typically involves multi-step protocols:

-

Benzoxazole Core Formation: Condensation of 2-aminophenol with bromoacetaldehyde under acidic conditions yields 4-bromo-benzooxazole.

-

Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at position 2.

-

Hydration: Crystallization from aqueous media produces the hydrate form.

Alternative routes utilize 2-mercaptobenzoxazole as a precursor, where bromination with N-bromosuccinimide (NBS) and subsequent oxidation with KMnO₄ achieves the desired substitution pattern .

Reactivity Profile

The compound’s reactivity centers on two sites:

-

Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

-

Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with hydrazines) .

Table 2: Representative Reactions of 4-Bromo-benzooxazole-2-carbaldehyde Hydrate

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for nitrogen- and sulfur-containing heterocycles:

-

Pyridazinones: Reaction with maleic anhydride yields fused pyridazinone derivatives .

-

Thiazolidinones: Condensation with thioglycolic acid forms thiazolidin-4-one rings, prevalent in antimicrobial agents .

Comparative Analysis with Structural Analogs

Table 4: Key Analogues and Their Properties

The bromine atom in 4-bromo-benzooxazole-2-carbaldehyde hydrate enhances electrophilicity compared to chloro or nitro derivatives, favoring SNAr reactions .

Future Directions and Challenges

Unresolved Synthetic Challenges

-

Regioselectivity: Competing bromination at position 6 remains problematic.

-

Hydrate Stability: Dehydration under anhydrous conditions limits shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume